3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid
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Overview
Description
3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid is a compound that belongs to the class of amino acid derivatives. It features a cyclopropyl group attached to the amino acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid typically involves the protection of the amino group of 3-aminopropanoic acid with a tert-butoxycarbonyl group. This can be achieved by reacting 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures (around 5°C) and then allowed to warm to room temperature, followed by stirring for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds, commonly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for the Boc-protected form.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: EDCI and HOBt are frequently used for amide bond formation.
Solvents: THF, dichloromethane (DCM), and methanol are commonly used solvents.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Amides: Coupling with various amines results in the formation of amide derivatives.
Scientific Research Applications
3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until deprotection is desired.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyl(tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a benzyl group instead of a cyclopropyl group.
1-(tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Similar structure but with a different amino acid backbone.
Uniqueness
3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the reactivity and stability of the compound, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADOGKKXARKUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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